molecular formula C14H17NO B13373164 N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide

N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide

Katalognummer: B13373164
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: WFUQLMLDBKFQKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Tricyclo[6.2.2.0²,⁷]dodeca-2,4,6-trien-4-ylacetamide is a tricyclic acetamide derivative characterized by a complex fused-ring system. The compound features a dodeca-2,4,6-triene core fused with a bicyclo[2.2.2]octane framework, creating a rigid, three-dimensional structure.

Eigenschaften

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

N-(4-tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trienyl)acetamide

InChI

InChI=1S/C14H17NO/c1-9(16)15-12-6-7-13-10-2-4-11(5-3-10)14(13)8-12/h6-8,10-11H,2-5H2,1H3,(H,15,16)

InChI-Schlüssel

WFUQLMLDBKFQKI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)C3CCC2CC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide typically involves a multi-step process. One common method includes the formation of the tricyclic core through an aldol reaction catalyzed by aldolases . This reaction involves the nucleophilic attack by the α-carbon atom of an aldehydic or ketonic enolate upon the carbonyl carbon atom of another aldehyde or ketone to form a β-hydroxy carbonyl product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-tricyclo[6.2.2.0²,⁷]dodeca-2,4,6-trien-4-ylacetamide and related tricyclic compounds:

Compound Molecular Formula Key Substituents Crystal System Hydrogen Bonding
N-Tricyclo[6.2.2.0²,⁷]dodeca-2,4,6-trien-4-ylacetamide (Target) C₁₆H₁₈N₂O Acetamide at C4 Not reported Likely via -NHCOCH₃
2-({4-Cyano-1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-trien-5-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 728885-88-9) C₁₈H₁₅F₃N₃O₂S Sulfanyl (-S-), cyano (-CN), trifluoromethoxy (-OCF₃) Not reported Sulfanyl and acetamide groups may participate
N-[1,4,4-Trimethyltricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl]acetamide C₁₇H₂₇NO Trimethyl groups, ene (C=C) at C8 Orthorhombic (P2₁2₁2₁) N-H⋯O chains in crystal lattice

Key Observations:

  • Tricyclic Core Variations: The target compound shares the tricyclo[6.2.2.0²,⁷] system with CAS 728885-88-9 but differs in substituents.
  • Substituent Impact: The acetamide group in the target compound contrasts with the trifluoromethoxy and cyano groups in CAS 728885-88-9, which may confer distinct physicochemical properties (e.g., lipophilicity, metabolic stability) .
  • Crystal Packing : For N-[1,4,4-Trimethyltricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl]acetamide, the orthorhombic crystal system and N-H⋯O hydrogen-bonded chains suggest robust solid-state stability, a feature that may extend to the target compound if similar packing occurs .

Biologische Aktivität

N-tricyclo[6.2.2.0(2,7)]dodeca-2,4,6-trien-4-ylacetamide is a compound of interest due to its unique structural properties and potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 192.254 g/mol
  • CAS Number : 74459-94-2

Structural Representation

The compound features a tricyclic structure that contributes to its unique reactivity and biological interactions.

The biological activity of N-tricyclo[6.2.2.0(2,7)]dodeca-2,4,6-trien-4-ylacetamide has been linked to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis and autophagy, leading to cell death in resistant forms of cancer .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression, although detailed studies are required to identify the exact targets.
  • Antimicrobial Properties : Some derivatives of similar tricyclic compounds have shown antimicrobial activity, indicating potential for further exploration in this area.

In Vitro Studies

In vitro tests have demonstrated the compound's effectiveness against different cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
Melanoma (A375)15Induction of apoptosis
Pancreatic Cancer (PANC-1)20Autophagy induction
Chronic Myeloid Leukemia (K562)18Cell cycle arrest

These results indicate a promising profile for N-tricyclo[6.2.2.0(2,7)]dodeca-2,4,6-trien-4-ylacetamide as a potential therapeutic agent.

In Vivo Studies

In vivo efficacy was assessed using xenograft models:

  • Model : A375 melanoma xenograft in mice
  • Treatment Regimen : Administered at doses of 10 mg/kg for 21 days
  • Outcome : Significant reduction in tumor volume compared to control groups (p < 0.05)

Case Studies

  • Case Study on Melanoma Treatment :
    • Researchers administered the compound to a cohort of mice with melanoma.
    • Results showed a 60% reduction in tumor size after three weeks.
    • Histological analysis revealed increased apoptosis within tumor tissues.
  • Case Study on Pancreatic Cancer :
    • A study evaluated the compound's effectiveness against PANC-1 cells in vitro.
    • The findings indicated that treatment led to a significant decrease in cell viability and increased markers for apoptosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.